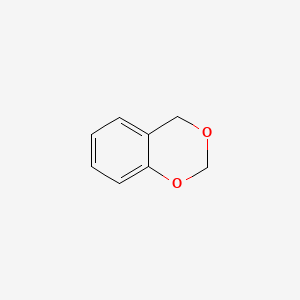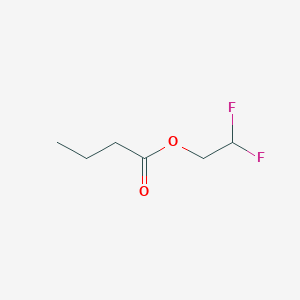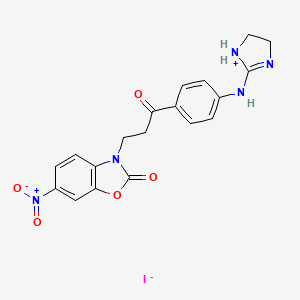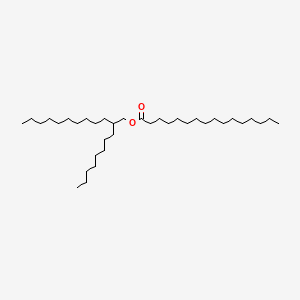
2-Octyldodecyl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octyldodecyl palmitate is an ester compound with the molecular formula C36H72O2. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is derived from the esterification of palmitic acid with 2-octyldodecanol.
准备方法
Synthetic Routes and Reaction Conditions
2-Octyldodecyl palmitate is synthesized through the esterification reaction between palmitic acid and 2-octyldodecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2-Octyldodecyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and 2-octyldodecanol. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.
Major Products Formed
Hydrolysis: Palmitic acid and 2-octyldodecanol.
Transesterification: New ester and alcohol depending on the reactants used.
科学研究应用
2-Octyldodecyl palmitate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on skin barrier function.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of cosmetics, skincare products, and personal care items due to its emollient properties.
作用机制
The primary mechanism of action of 2-octyldodecyl palmitate is its ability to act as an emollient. It forms a protective layer on the skin’s surface, reducing water loss and providing a smooth, soft feel. This compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration. Additionally, its ester structure allows it to be easily absorbed into the skin, delivering moisturizing benefits.
相似化合物的比较
2-Octyldodecyl palmitate can be compared with other similar compounds, such as:
2-Octyldodecanol: A primary alcohol used in cosmetics for its emollient properties. Unlike this compound, it does not have an ester bond and is less stable in formulations.
Isopropyl palmitate: Another ester derived from palmitic acid and isopropyl alcohol. It is also used as an emollient in cosmetics but has a different molecular structure and skin feel.
Cetyl palmitate: An ester of palmitic acid and cetyl alcohol. It is used in similar applications but has a higher melting point and different textural properties.
This compound is unique due to its branched structure, which provides a lighter, non-greasy feel compared to other esters. This makes it particularly suitable for use in lightweight skincare formulations.
属性
CAS 编号 |
22766-84-3 |
|---|---|
分子式 |
C36H72O2 |
分子量 |
537.0 g/mol |
IUPAC 名称 |
2-octyldodecyl hexadecanoate |
InChI |
InChI=1S/C36H72O2/c1-4-7-10-13-16-18-19-20-21-22-24-27-30-33-36(37)38-34-35(31-28-25-15-12-9-6-3)32-29-26-23-17-14-11-8-5-2/h35H,4-34H2,1-3H3 |
InChI 键 |
RUDXBXPTJPNTSO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


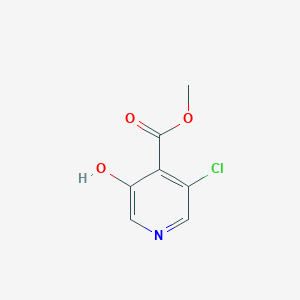

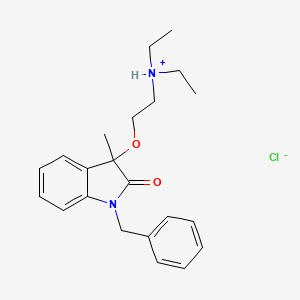
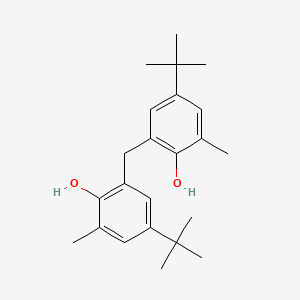
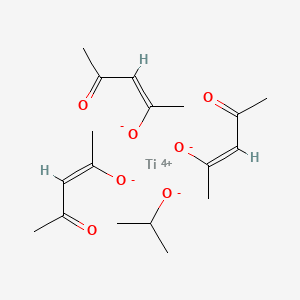
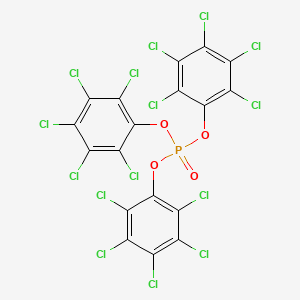

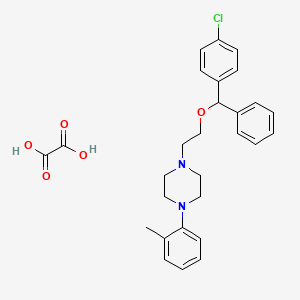

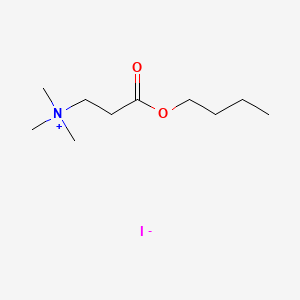
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
